molecular formula C26H26F3N5O2 B610007 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 1892576-58-7

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No. B610007
M. Wt: 497.5222
InChI Key: BIHPJIJLDNUDGH-UHFFFAOYSA-N
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Description

PF-06747711 is a potent and selective RORC2 modulator.

Scientific Research Applications

Specific Scientific Field

The research is conducted in the field of Biochemistry and Molecular Biology , specifically focusing on the structure and function of the human soluble epoxide hydrolase (sEH) enzyme .

Summary of the Application

The compound is used as an inhibitor in the study of sEH. The inhibition of sEH has been shown to reduce diabetic neuropathic pain in rodents .

3. Methods of Application or Experimental Procedures The compound is complexed with sEH, and the crystal structure of this complex is studied using X-ray diffraction . The resolution of the diffraction is 2.94 Å .

Results or Outcomes

The study resulted in the discovery of a series of sEH inhibitors with at least 5-fold higher potency and doubled residence time inside both the human and rodent sEH enzyme than previously reported inhibitors . These inhibitors also have better physical properties and optimized pharmacokinetic profiles .

properties

IUPAC Name

3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHPJIJLDNUDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Citations

For This Compound
27
Citations
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
Y Wang, H Liu - Journal of Medicinal Chemistry, 2018 - ACS Publications
IL-17 drives an amplification mechanism in inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. The production of IL-17 depends on the activity of …
Number of citations: 4 pubs.acs.org
SB Gauld, S Jacquet, D Gauvin, C Wallace… - … of Pharmacology and …, 2019 - ASPET
Blockade of interleukin (IL)-23 or IL-17 with biologics is clinically validated as a treatment of psoriasis. However, the clinical impact of targeting other nodes within the IL-23/IL-17 …
Number of citations: 10 jpet.aspetjournals.org
N Sun, Y Huang, M Yu, Y Zhao, JA Chen, C Zhu… - European Journal of …, 2020 - Elsevier
GSK805 (1) is a potent RORγt inverse agonist, but a drawback of 1 is its low solubility, leading to a limited absorption in high doses. We have explored detailed structure-activity …
Number of citations: 7 www.sciencedirect.com
ME Schnute, JI Trujillo, KL Lee, R Unwalla… - ACS Medicinal …, 2023 - ACS Publications
Macrocyclic retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonists have been designed with favorable properties for topical administration. Inspired by the …
Number of citations: 2 pubs.acs.org
S von Berg, Y Xue, M Collins, A Llinas… - ACS Medicinal …, 2019 - ACS Publications
The further optimization of a recently disclosed series of inverse agonists of the nuclear receptor RORC2 is described. Investigations into the left-hand side of compound 1, guided by X-…
Number of citations: 14 pubs.acs.org
C Gege - Expert Opinion on Drug Discovery, 2021 - Taylor & Francis
Introduction: The transcription factor retinoic acid-related orphan receptor gamma t (RORγt) has been identified as the master regulator of T H 17 cell differentiation and IL-17/22 …
Number of citations: 23 www.tandfonline.com
Y Zhang, X Wu, X Xue, C Li, J Wang… - Journal of Medicinal …, 2019 - ACS Publications
We report the design, optimization, and biological evaluation of nuclear receptor RORγ inverse agonists as therapeutic agents for prostate cancer treatment. The most potent compound …
Number of citations: 33 pubs.acs.org
Y Zhu, N Sun, M Yu, H Guo, Q **e, Y Wang - European Journal of …, 2019 - Elsevier
A series of aryl-substituted indole and indoline derivatives were discovered as novel RORγt agonists by a scaffold-based hybridization of the reported RORγt agonists 1 and 2. SAR …
Number of citations: 11 www.sciencedirect.com
N Sun, X Ma, K Zhou, C Zhu, Z Cao, Y Wang… - European Journal of …, 2020 - Elsevier
Targeting the nuclear receptor RORγt is thought to be effective in autoimmune disorders. Tertiary sulfonamide 1 was found to be a potent RORγt inverse agonist previously. However, …
Number of citations: 8 www.sciencedirect.com

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